molecular formula C5H9ClO2S B13289265 3-Methylbut-3-ene-1-sulfonyl chloride

3-Methylbut-3-ene-1-sulfonyl chloride

Cat. No.: B13289265
M. Wt: 168.64 g/mol
InChI Key: IODVOVPTGQTKQA-UHFFFAOYSA-N
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Description

3-Methylbut-3-ene-1-sulfonyl chloride is an organic compound with the molecular formula C₅H₉ClO₂S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO₂) bonded to a chlorine atom. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylbut-3-ene-1-sulfonyl chloride typically involves the reaction of 3-methylbut-3-ene-1-ol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction can be represented as follows:

[ \text{3-Methylbut-3-ene-1-ol} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Methylbut-3-ene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Addition Reactions: The double bond in the 3-methylbut-3-ene moiety can participate in addition reactions with electrophiles.

    Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) are commonly used. The reactions are typically carried out in the presence of a base (e.g., triethylamine) to neutralize the HCl byproduct.

    Addition Reactions: Electrophiles such as halogens (e.g., bromine) or acids (e.g., hydrochloric acid) can be used. The reactions are often conducted at room temperature or slightly elevated temperatures.

    Elimination Reactions: Strong bases (e.g., sodium hydroxide) are used to induce elimination reactions, often under reflux conditions.

Major Products Formed

    Nucleophilic Substitution: The major products are sulfonamides, sulfonate esters, or sulfonate thiols, depending on the nucleophile used.

    Addition Reactions: The major products are haloalkanes or alkyl halides, depending on the electrophile used.

    Elimination Reactions: The major product is typically an alkene, such as 3-methylbut-1-ene.

Scientific Research Applications

3-Methylbut-3-ene-1-sulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamides, sulfonate esters, and other sulfonyl derivatives.

    Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.

    Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-Methylbut-3-ene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. The chlorine atom is highly electrophilic, making it susceptible to nucleophilic attack. The double bond in the 3-methylbut-3-ene moiety can also participate in addition reactions with electrophiles. The overall reactivity of the compound is influenced by the electronic and steric properties of the substituents.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride (CH₃SO₂Cl): A simpler sulfonyl chloride with similar reactivity but lacking the double bond and methyl substituents.

    Benzenesulfonyl chloride (C₆H₅SO₂Cl): An aromatic sulfonyl chloride with different electronic properties due to the presence of the benzene ring.

    1-Butene-3-sulfonyl chloride (C₄H₇SO₂Cl): A similar compound with a different alkene structure.

Uniqueness

3-Methylbut-3-ene-1-sulfonyl chloride is unique due to the presence of both a double bond and a methyl group in its structure. This combination of functional groups provides distinct reactivity patterns and makes it a versatile reagent in organic synthesis.

Properties

Molecular Formula

C5H9ClO2S

Molecular Weight

168.64 g/mol

IUPAC Name

3-methylbut-3-ene-1-sulfonyl chloride

InChI

InChI=1S/C5H9ClO2S/c1-5(2)3-4-9(6,7)8/h1,3-4H2,2H3

InChI Key

IODVOVPTGQTKQA-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CCS(=O)(=O)Cl

Origin of Product

United States

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